molecular formula C17H16FN3 B11372000 10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

Cat. No.: B11372000
M. Wt: 281.33 g/mol
InChI Key: XIPVASZKLUGJMK-UHFFFAOYSA-N
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Description

10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is a complex heterocyclic compound that features a fused benzimidazole and pyrimidine ring system. The presence of a fluorobenzyl group adds to its unique chemical properties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions One common approach is the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core This is followed by cyclization with a pyrimidine derivative under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-(3-fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is likely related to its ability to interact with specific molecular targets. The benzimidazole core can mimic nucleotides, allowing it to bind to enzymes and receptors involved in various biological pathways. The fluorobenzyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

    Benzimidazole: A simpler structure with a wide range of biological activities.

    Pyrimido[1,2-a]benzimidazole: Lacks the fluorobenzyl group but shares the fused ring system.

    Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups but different core structures.

Uniqueness: 10-(3-Fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is unique due to the combination of its fused ring system and the presence of the fluorobenzyl group. This structural complexity contributes to its potential for diverse biological activities and applications in various fields of research.

Properties

Molecular Formula

C17H16FN3

Molecular Weight

281.33 g/mol

IUPAC Name

10-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C17H16FN3/c18-14-6-3-5-13(11-14)12-21-16-8-2-1-7-15(16)20-10-4-9-19-17(20)21/h1-3,5-8,11H,4,9-10,12H2

InChI Key

XIPVASZKLUGJMK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC(=CC=C4)F

Origin of Product

United States

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